molecular formula C36H46ClN3O12 B1664494 Alanylleucyl-daunorubicin CAS No. 74853-81-9

Alanylleucyl-daunorubicin

Cat. No. B1664494
CAS RN: 74853-81-9
M. Wt: 748.2 g/mol
InChI Key: QLWFTWVXRLYFCG-DCAYDHBTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alanylleucyl-daunorubicin is a biochemical.

Scientific Research Applications

Understanding the Mechanism of Action

Daunorubicin, a close relative of Alanylleucyl-daunorubicin, is widely used in the treatment of acute nonlymphocytic leukemia. Research has demonstrated that the cell response to daunorubicin is intricately regulated by multiple signaling pathways. These include the sphingomyelinase-initiated sphingomyelin-ceramide pathway, mitogen-activated kinase and stress-activated protein/c-Jun N-terminal kinase activation, and transcription factors such as nuclear factor kappa B, as well as the Fas/Fas-ligand system. These pathways are influenced by various factors including lipid products, reactive oxygen species, oncogenes like p53, protein kinases, and external stimuli like hematopoietic growth factors and the extracellular matrix. A comprehensive understanding of these pathways is crucial for the efficient application of daunorubicin in cancer therapy (Laurent & Jaffrézou, 2001).

Daunorubicin Metabolism and Resistance

Studies have also explored the role of daunorubicin-metabolizing enzymes, particularly carbonyl reductase 1 (CBR1), on the in vitro cytotoxicity of daunorubicin in primary acute myeloid leukemia (AML) cells. Increased expression of CBR1 is associated with reduced in vitro cytotoxicity of daunorubicin and correlates with intracellular levels of daunorubicinol (DOL). This suggests a potential mechanism of resistance to daunorubicin, where elevated levels of carbonyl-reducing enzymes in cancer cells may contribute to the development of chemoresistance, affecting clinical outcomes (Varatharajan et al., 2012).

Drug Delivery and DNA Interaction

An innovative approach to circumvent drug resistance involves the integration of drugs like daunorubicin with nanoparticle delivery vehicles. These vehicles can bypass intrinsic tumor drug-resistance mechanisms. DNA nanostructures, for instance, have been used as a binding platform for intercalating drugs such as daunorubicin, enabling precise structure design, chemical modifications, and potentially incorporating targeting capabilities. Research has demonstrated that nanostructure-mediated daunorubicin delivery can enhance drug entry, retention in cells, and significantly improve drug efficacy relative to free daunorubicin at equal concentrations (Halley et al., 2016).

Furthermore, structural studies on DNA interaction with amino acid-conjugated daunorubicin derivatives have shed light on the mechanism by which these compounds bind to DNA, causing alterations in DNA structure and potentially affecting the biological activity of the drug. These studies are imperative for understanding the molecular basis of the interaction of these new derivatives with DNA and their subsequent biological effects (Orosz et al., 2016).

properties

CAS RN

74853-81-9

Product Name

Alanylleucyl-daunorubicin

Molecular Formula

C36H46ClN3O12

Molecular Weight

748.2 g/mol

IUPAC Name

(2S)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C36H45N3O12.ClH/c1-14(2)10-21(39-34(46)15(3)37)35(47)38-20-11-24(50-16(4)29(20)41)51-23-13-36(48,17(5)40)12-19-26(23)33(45)28-27(31(19)43)30(42)18-8-7-9-22(49-6)25(18)32(28)44;/h7-9,14-16,20-21,23-24,29,41,43,45,48H,10-13,37H2,1-6H3,(H,38,47)(H,39,46);1H/t15-,16-,20-,21-,23-,24-,29+,36-;/m0./s1

InChI Key

QLWFTWVXRLYFCG-DCAYDHBTSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.Cl

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl

Appearance

Solid powder

Other CAS RN

74853-81-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ala-leu-daunorubicin
alanylleucyl-daunorubicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alanylleucyl-daunorubicin
Reactant of Route 2
Alanylleucyl-daunorubicin
Reactant of Route 3
Alanylleucyl-daunorubicin
Reactant of Route 4
Alanylleucyl-daunorubicin
Reactant of Route 5
Reactant of Route 5
Alanylleucyl-daunorubicin
Reactant of Route 6
Alanylleucyl-daunorubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.